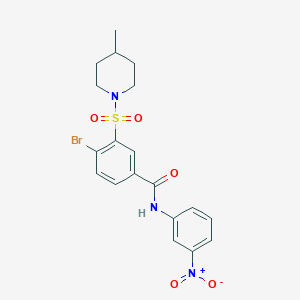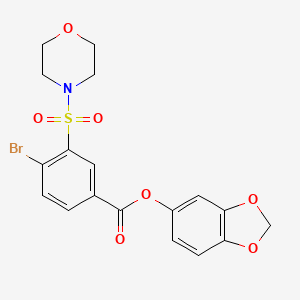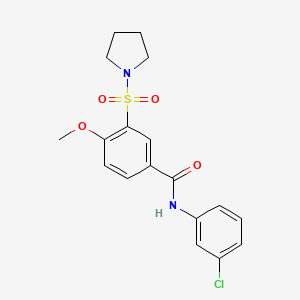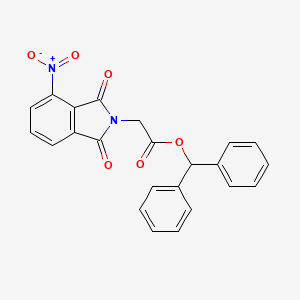![molecular formula C21H17NO5 B3542268 [4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate](/img/structure/B3542268.png)
[4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate
Übersicht
Beschreibung
[4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate: is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a nitrophenoxy group and a phenylacetate moiety, making it a subject of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate typically involves the esterification of 4-(4-nitrophenoxy)benzyl alcohol with phenylacetic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogens (chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Amino derivatives of the aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure makes it valuable in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenylacetate moiety may interact with enzymes involved in metabolic processes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Methyl phenylacetate: An ester of phenylacetic acid, used in the flavor and fragrance industry.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: A compound with a similar aromatic structure, used in the synthesis of dyes and pharmaceuticals.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used as an alternative to phthalates in the production of flexible plastics.
Uniqueness: [4-(4-Nitrophenoxy)phenyl]methyl 2-phenylacetate stands out due to its combination of a nitrophenoxy group and a phenylacetate moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-21(14-16-4-2-1-3-5-16)26-15-17-6-10-19(11-7-17)27-20-12-8-18(9-13-20)22(24)25/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCBJXDGDOQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3542187.png)
![3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3542200.png)
![2-chloro-N-(3-methylphenyl)-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B3542203.png)
![4-nitrobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3542208.png)
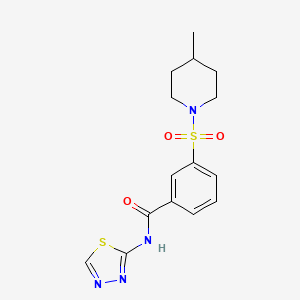
![2-[(5-bromo-2-methoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B3542218.png)

![4-nitrobenzyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3542224.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3542225.png)
![N-(2-chlorophenyl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B3542232.png)
